ethyl 4-(4-{[3-(methoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-(4-{[3-(methoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a structurally complex organic compound featuring a bicyclic thieno[2,3-c]pyridine core fused with a thiophene and partially hydrogenated pyridine ring. Key substituents include:
- 3-Methoxycarbonyl group: Enhances lipophilicity and metabolic stability.
- 6-Methyl group: Influences steric interactions and molecular conformation.
- Benzenesulfonyl-piperazine-ethyl carboxylate moiety: Facilitates hydrogen bonding and hydrophobic interactions.
- Hydrochloride salt: Improves aqueous solubility and bioavailability.
The compound is synthesized via multi-step organic reactions, including thienopyridine core formation, carbamoylation, sulfonylation, and piperazine coupling, followed by salt formation . Its structural complexity enables diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, likely mediated through protein/enzyme modulation .
Properties
IUPAC Name |
methyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O7S2.ClH/c1-4-35-24(31)27-11-13-28(14-12-27)37(32,33)17-7-5-16(6-8-17)21(29)25-22-20(23(30)34-3)18-9-10-26(2)15-19(18)36-22;/h5-8H,4,9-15H2,1-3H3,(H,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYQFGCQWLIRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many compounds with similar structures are often involved in the suzuki–miyaura coupling, a type of chemical reaction where the boron moiety can be converted into a broad range of functional groups.
Mode of Action
It is known that compounds of this nature often undergo catalytic protodeboronation. This process involves the removal of the boron moiety from the compound, which is a critical step in many chemical transformations.
Biochemical Pathways
The compound is likely to affect biochemical pathways related to the Suzuki–Miyaura coupling. This reaction is a key step in many organic synthesis processes, leading to the formation of various functional groups. The downstream effects of this reaction can vary widely depending on the specific context and the other compounds involved.
Pharmacokinetics
It is known that the stability of similar compounds can be influenced by factors such as air and moisture.
Result of Action
The result of the compound’s action is the transformation of the boron moiety into other functional groups. This can lead to the formation of a wide variety of different compounds, depending on the specific conditions and reactants involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of similar compounds is known to be affected by air and moisture. Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.
Comparison with Similar Compounds
Core Structure
- Thieno[2,3-c]pyridine (Target Compound): Offers π-π stacking and hydrogen-bonding capabilities distinct from quinoline () or pyrimidine () cores.
- Quinoline Derivatives (): Exhibit antimalarial activity via heme polymerization inhibition, unlike the target compound’s anticancer focus.
Substituent Effects
- Methoxycarbonyl vs. Ethoxycarbonyl : The target’s methoxy group reduces steric hindrance and increases metabolic stability compared to ethoxy analogs .
- 6-Methyl vs. 6-Acetyl : Methyl substitution minimizes oxidative metabolism risks compared to acetylated analogs .
Mechanistic Insights
- Target Compound: Likely inhibits tubulin polymerization (via thienopyridine core) or kinases (via sulfonyl-piperazine), similar to triazolo-pyridazines () but with improved selectivity .
- Quinoline Derivatives (): Act via heme binding, irrelevant to the target’s mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
